

# Technical Guide: Structural Elucidation and Analysis of (2R)-2-Hydroxy-1-propyl Methanesulfonate

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## Compound of Interest

Compound Name:	(2R)-2-Hydroxy-1-propyl Methanesulfonate
CAS No.:	262423-81-4
Cat. No.:	B135215

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## Executive Summary

Compound: **(2R)-2-Hydroxy-1-propyl Methanesulfonate** CAS: 262423-83-6  
(Generic/Racemic ref); Specific (R)-isomer requires stereochemical validation. Context: Potentially Genotoxic Impurity (PGI) / Mutagenic Impurity (MI).[1] Regulatory Framework: ICH M7 (Assessment and Control of DNA Reactive Impurities).[1][2][3]

This guide details the structural characterization and analytical control of **(2R)-2-Hydroxy-1-propyl Methanesulfonate** (HPMS). As a reactive alkyl mesylate formed during the synthesis of mesylate salts (using 1,2-propanediol as a solvent or precursor), its identification is critical for pharmaceutical safety. This document provides a self-validating workflow for distinguishing HPMS from its regioisomers and quantifying it at trace (ppm) levels.

## Part 1: Chemical Context & Formation Mechanism Origin and Significance

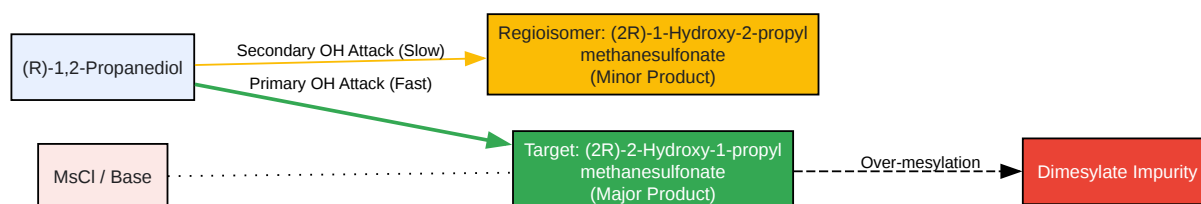
HPMS typically arises when (R)-1,2-propanediol is subjected to mesylation conditions (reaction with methanesulfonyl chloride, MsCl) or when methanesulfonic acid is used in the presence of residual propylene glycol.

## Regioselectivity and Stereochemistry

The critical challenge in elucidation is distinguishing the target 1-mesylate (primary hydroxyl reaction) from the 2-mesylate (secondary hydroxyl reaction).

- **Regioselectivity:** The primary hydroxyl group at C1 is less sterically hindered and more nucleophilic than the secondary hydroxyl at C2. Therefore, kinetic control favors the formation of **(2R)-2-Hydroxy-1-propyl Methanesulfonate**.
- **Stereoretention:** Since the reaction occurs at the C1 oxygen atom, the chiral center at C2 is not involved in the bond-breaking/making process. Consequently, the configuration of the starting material ((R)-1,2-propanediol) is retained.

## Formation Pathway Diagram



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Figure 1: Reaction pathway showing the kinetic preference for the primary mesylate (Target) over the secondary mesylate (Regioisomer).

## Part 2: Structural Characterization Strategy

To unequivocally prove the structure, one must answer three questions:

- **Connectivity:** Is the mesylate on C1 or C2? (Solved by NMR).
- **Identity:** Is the mass consistent with the formula

? (Solved by MS).

- Purity: Is it the (R)-enantiomer? (Solved by Chiral LC/GC).

## Nuclear Magnetic Resonance (NMR) Elucidation

The distinction between the 1-mesylate and 2-mesylate relies on the deshielding effect of the electron-withdrawing sulfonate group. The proton on the carbon attached to the -OMs group will shift downfield significantly compared to the -OH attached carbon.

**Table 1: Predicted <sup>1</sup>H NMR Shifts (in**

Position	Proton Type	Target: (2R)-1-OMs (HPMS)	Isomer: (2R)-2-OMs	Diagnostic Logic
C1		4.15 - 4.25 ppm (dd)	3.50 - 3.70 ppm (d)	Target: C1 is attached to OMs (Deshielded). Isomer: C1 is attached to OH.
C2		4.00 - 4.10 ppm (m)	4.90 - 5.05 ppm (m)	Isomer: C2 is attached to OMs (Highly Deshielded).
C3		1.20 - 1.25 ppm (d)	1.30 - 1.40 ppm (d)	Doublet due to coupling with C2-H.
Mesyl		3.05 ppm (s)	3.05 ppm (s)	Characteristic singlet for mesylate.

Key Elucidation Step:

- Perform a 1H-1H COSY experiment.

- In the Target (HPMS), the methyl doublet (C3) couples to the multiplet at ~4.0 ppm (C2-OH).
- The C2 multiplet couples to the downfield signal at ~4.2 ppm (C1-OMs).
- Validation: If the methyl doublet couples to a signal at ~5.0 ppm, you have the wrong regioisomer (2-mesylate).

## Mass Spectrometry (MS) Profile

- Ionization: ESI (Positive Mode).

- Adducts:

(m/z 177) or

(m/z 172) are often more stable than

.

- Fragmentation (MS/MS):

- Precursor: m/z 155 (

)

- Product Ion 1: m/z 59 (Loss of methanesulfonic acid,

).

- Product Ion 2: m/z 79 (

cation).

## Part 3: Analytical Method Protocol (LC-MS/MS)

For trace quantification in drug substances, a Triple Quadrupole (QQQ) method is required.

### Method Parameters[3][4][5][6][7][8]

Parameter	Condition
Column	C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 100 x 2.1 mm, 1.8 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B (0-1 min)
	90% B (5 min)
	5% B (5.1 min)
Flow Rate	0.3 mL/min
Detection	ESI (+) MRM Mode

## MRM Transitions (Quantification)

- Target (HPMS): 172.0  
79.0 (using Ammonium adduct  
) or 155.0  
59.0.
- Internal Standard: Use HPMS-d3 or similar deuterated analog.

## Sample Preparation (Self-Validating)

To ensure the method is robust (Trustworthiness):

- Derivatization Check: Alkyl mesylates are unstable in water. Use aprotic solvents (Acetonitrile/DMSO) for sample prep.
- In-Situ Derivatization (Optional but Recommended): To stabilize the analyte, react with pyridine/benzoyl chloride to form the benzoate ester before analysis. This prevents hydrolysis during the LC run.

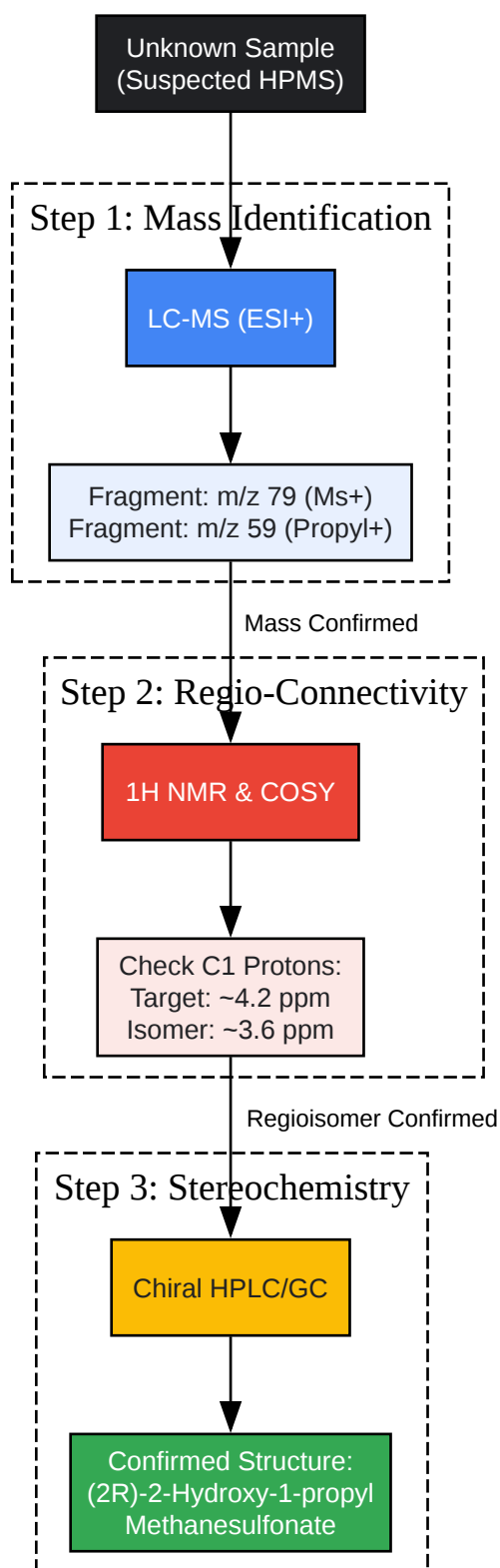
## Part 4: Stereochemical Determination

Since HPMS has a chiral center, proving it is the (2R) enantiomer is vital.

Protocol:

- Chiral GC/HPLC: Use a column with a chiral stationary phase (e.g., Chiralpak AD-H or Cyclodextrin-based for GC).
- Reference Standards: Inject pure (R)-HPMS and (S)-HPMS.
- Criterion: The sample must co-elute with the (R)-standard and show <0.5% of the (S)-enantiomer (enantiomeric excess > 99%).

## Part 5: Elucidation Workflow Diagram



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Figure 2: Step-by-step structural elucidation workflow ensuring identity and purity.

## References

- ICH M7(R2). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Available at: [\[Link\]](#)
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## Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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